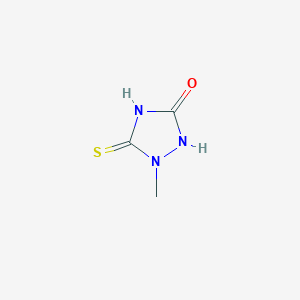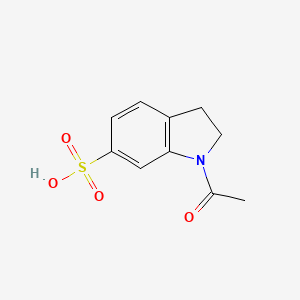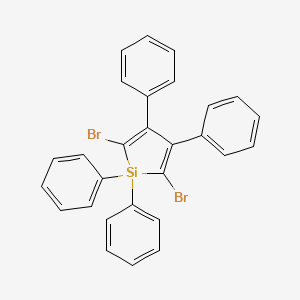
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Descripción general
Descripción
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is an organometallic compound known for its unique structure and properties. It is a type of N-heterocyclic carbene (NHC) ligand, which has been widely studied for its applications in catalysis and material science . The compound is characterized by the presence of two adamantyl groups attached to an imidazolium ring, with a tetrafluoroborate anion as the counterion .
Aplicaciones Científicas De Investigación
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known to be a catalyst for cross-coupling reactions .
Mode of Action
As a catalyst, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate facilitates the reaction process without being consumed in the reaction. It lowers the activation energy, thereby increasing the rate of the reaction .
Biochemical Pathways
As a catalyst, it’s involved in various chemical reactions, including cross-coupling reactions .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. As a catalyst, it increases the efficiency and speed of these reactions .
Análisis Bioquímico
Biochemical Properties
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions at elevated temperatures . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical processes. Additionally, the imidazolium core can engage in hydrogen bonding and electrostatic interactions with biomolecules, further enhancing its catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to high temperatures or reactive environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and metabolic activity being noted over extended periods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate, which is then cyclized with formaldehyde and ammonium tetrafluoroborate to yield the final product . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is known to undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species, depending on the reagents used.
Substitution: The imidazolium ring can undergo substitution reactions, where the adamantyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .
Comparación Con Compuestos Similares
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
Uniqueness: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate stands out due to its unique adamantyl groups, which provide significant steric hindrance and stability. This makes it particularly effective in catalytic applications where selectivity and stability are crucial .
Propiedades
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCCJYLKCSVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584749 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-42-4 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)






